(S)-2-Chloro-4-(1-amino)ethylpyridine
Overview
Description
(S)-2-Chloro-4-(1-amino)ethylpyridine is a chiral compound featuring a pyridine ring substituted with a chlorine atom and an aminoethyl group
Mechanism of Action
Target of Action
It’s known that pyridinium salts, which include (s)-2-chloro-4-(1-amino)ethylpyridine, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Pyridinium salts, including this compound, are known to interact with various biological targets due to their structural diversity . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, proliferation, or survival.
Biochemical Pathways
Amino acids, which are part of the compound’s structure, are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways . These metabolic networks are necessary for maintenance, growth, reproduction, and immunity in humans and animals .
Result of Action
Given that pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors , it’s plausible that the compound could have similar effects, potentially leading to the inhibition of cell growth or proliferation in certain contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-4-(1-amino)ethylpyridine typically involves the chlorination of 4-(1-amino)ethylpyridine. One common method is the reaction of 4-(1-amino)ethylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-4-(1-amino)ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include substituted pyridines, nitro or nitroso derivatives, and reduced amines.
Scientific Research Applications
(S)-2-Chloro-4-(1-amino)ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1-amino)ethylpyridine: The non-chiral version of the compound.
4-(1-Amino)ethylpyridine: Lacks the chlorine substitution.
2-Chloropyridine: Lacks the aminoethyl group.
Uniqueness
(S)-2-Chloro-4-(1-amino)ethylpyridine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
Properties
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYJLHKUZZRYEH-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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